Cas no 2873-74-7 (Glutaryl Chloride)
Glutaryl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Glutaryl dichloride
- Glutaryl chloride
- Pentanedioyl dichloride~1,3-Propanedicarbonyl chloride
- pentanedioyl dichloride
- 1,3-Bis(chlorocarbonyl)propane
- 1,3-propanedicarbonyl dichloride
- 1,5-pentandioyl chloride
- EINECS 220-711-1
- Glutaric acid dichloride
- glutaric chloride
- Glutaroyl chloride
- Glutaroyl dichloride
- Glutaryl chloride (7CI,8CI)
- 1,5-Pentanedioyl chloride
- 5-Chloro-5-oxopentanoyl chloride
- NSC 519867
- 6PPM7UQR7V
- Glutaryl chloride, technical, >=97.0% (T)
- UNII-6PPM7UQR7V
- NS00049405
- CAA87374
- NSC-519867
- DTXSID1062679
- AS-10508
- YVOFTMXWTWHRBH-UHFFFAOYSA-
- 2873-74-7
- SCHEMBL180666
- SY049296
- NSC519867
- FT-0600472
- MFCD00000755
- F53553
- Glutaryldichloride
- J-017228
- Glutaryl chloride, 97%
- glutaric acid chloride
- G0202
- AKOS009031471
- InChI=1/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2
- DTXCID5037864
- DB-047446
- 1,3Bis(chlorocarbonyl)propane
- Glutaryl Chloride
-
- MDL: MFCD00000755
- Inchi: 1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2
- InChI Key: YVOFTMXWTWHRBH-UHFFFAOYSA-N
- SMILES: ClC(CCCC(=O)Cl)=O
- BRN: 1363191
Computed Properties
- Exact Mass: 167.97400
- Monoisotopic Mass: 167.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
Experimental Properties
- Color/Form: Yellow liquid
- Density: 1.324 g/mL at 25 °C(lit.)
- Boiling Point: 218°C(lit.)
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: n20/D 1.472(lit.)
- Solubility: Slightly soluble (24 g/l) (25 º C),
- PSA: 34.14000
- LogP: 1.68750
- Solubility: Dissolve in water and react with water
- Sensitiveness: Moisture Sensitive
Glutaryl Chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H314
- Warning Statement: P280,P301+P310,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2922 8/PG 3
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10-21
- RTECS:SA2583000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Safety Term:8
- Packing Group:II
- Risk Phrases:R22; R34
Glutaryl Chloride Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Glutaryl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003710-100g |
Glutaryl Chloride |
2873-74-7 | 97% | 100g |
¥1080 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003710-25g |
Glutaryl Chloride |
2873-74-7 | 97% | 25g |
¥302 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-25g |
Pentanedioyl dichloride |
2873-74-7 | 95% | 25g |
¥268.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-1g |
Pentanedioyl dichloride |
2873-74-7 | 95% | 1g |
¥28.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-100g |
Pentanedioyl dichloride |
2873-74-7 | 95% | 100g |
¥1068.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G99010-5g |
Pentanedioyl dichloride |
2873-74-7 | 5g |
¥88.0 | 2021-09-09 | ||
| TRC | G597618-5g |
Glutaryl Chloride |
2873-74-7 | 5g |
$ 50.00 | 2022-06-04 | ||
| TRC | G597618-10g |
Glutaryl Chloride |
2873-74-7 | 10g |
$ 80.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G4608-25G |
Glutaryl Chloride |
2873-74-7 | 25g |
¥544.73 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G4608-100G |
Glutaryl Chloride |
2873-74-7 | 100g |
¥1884.89 | 2023-11-09 |
Glutaryl Chloride Suppliers
Glutaryl Chloride Related Literature
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Jianjun Cheng,Guanghui Tan,Wenting Li,Jinghua Li,Zhiqiang Wang,Yingxue Jin RSC Adv. 2016 6 37610
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Kyle G. Pearce,Vladimir Simenok,Ian R. Crossley Dalton Trans. 2020 49 5482
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Jason R. McCarthy,Jayeeta Bhaumik,Nabyl Merbouh,Ralph Weissleder Org. Biomol. Chem. 2009 7 3430
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4. Organotin-mediated synthesis of macrocyclic polyesters: mechanism and selectivity in the reaction of dioxastannolanes with diacyl dichloridesStefano Roelens J. Chem. Soc. Perkin Trans. 2 1988 1617
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5. Synthesis of some semi-synthetic nemadectinsCharles E. Mowbray,Michael V. J. Ramsay,Stanley M. Roberts J. Chem. Soc. Perkin Trans. 1 1990 1813
Additional information on Glutaryl Chloride
Glutaryl Chloride: A Versatile Reagent in Chemical and Pharmaceutical Synthesis
Glutaryl Chloride (CAS No. 2873-74-7) is a highly reactive and versatile reagent that plays a significant role in various chemical and pharmaceutical applications. This compound, also known as pentanedioyl dichloride, is a key intermediate in the synthesis of numerous biologically active molecules, polymers, and other chemical entities. Its unique properties and reactivity make it an indispensable tool in the hands of synthetic chemists and researchers.
The chemical structure of Glutaryl Chloride consists of a five-carbon chain with two chloro groups attached to the terminal carbonyl carbons. This configuration imparts high reactivity to the molecule, making it an excellent electrophile in nucleophilic acyl substitution reactions. The compound is typically used in the form of a colorless liquid, which can be readily dissolved in common organic solvents such as dichloromethane, ethyl acetate, and toluene.
In the realm of pharmaceutical synthesis, Glutaryl Chloride has found extensive applications due to its ability to form amides and esters with a wide range of nucleophiles. One notable example is its use in the synthesis of glutaryl derivatives, which are important intermediates in the production of antibiotics, antiviral agents, and other therapeutic compounds. Recent studies have highlighted the potential of glutaryl derivatives in developing novel drugs for treating neurodegenerative diseases and cancer.
A significant area of research involving Glutaryl Chloride is its role in polymer chemistry. The compound can be polymerized to form poly(glutaryl) derivatives, which exhibit unique physical and chemical properties. These polymers have been explored for various applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable materials. The tunable properties of these polymers make them attractive candidates for developing advanced materials with tailored functionalities.
The reactivity of Glutaryl Chloride also extends to its use in organic synthesis for preparing complex molecules. For instance, it can be used to introduce glutaryl functionalities into target molecules through acylation reactions. This versatility has made it a valuable reagent in the synthesis of natural products, fine chemicals, and pharmaceuticals. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of these reactions, opening new avenues for synthetic chemists.
In addition to its synthetic applications, Glutaryl Chloride has been studied for its potential biological activities. Research has shown that certain glutaryl derivatives possess antimicrobial properties, making them promising candidates for developing new antibiotics. Furthermore, studies on the interactions between glutaryl derivatives and biological macromolecules have provided insights into their mechanisms of action and potential therapeutic applications.
The safety and handling of Glutaryl Chloride are critical considerations for its use in laboratory settings. The compound is highly reactive and can release toxic fumes when exposed to moisture or heat. Therefore, it should be stored under an inert atmosphere and handled with appropriate personal protective equipment (PPE). Proper ventilation and adherence to safety protocols are essential to ensure safe handling and minimize potential hazards.
In conclusion, Glutaryl Chloride (CAS No. 2873-74-7) is a multifaceted reagent with a wide range of applications in chemical and pharmaceutical research. Its unique chemical properties make it an invaluable tool for synthetic chemists and researchers working on the development of new materials and therapeutic agents. As ongoing research continues to uncover new possibilities for its use, Glutaryl Chloride is poised to remain a key player in the advancement of chemical science.
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